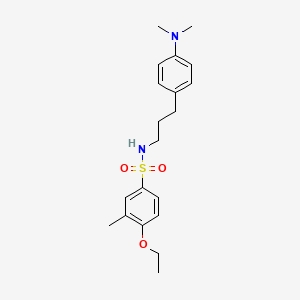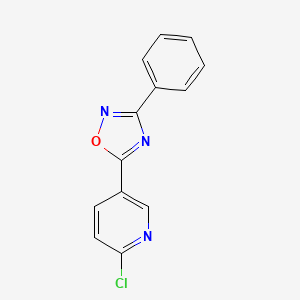
2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2287334-85-2 . It has a molecular weight of 165.66 . The compound is typically in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C7H15NO.ClH/c1-7(2)4-3-6(5-8)9-7;/h6H,3-5,8H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder and has a molecular weight of 165.66 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Metabolism and Identification of Psychoactive Compounds
Research on the metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), identifies various metabolic pathways and metabolites in rats. This study provides a framework for understanding the metabolic transformations of similar structured compounds, suggesting applications in forensic toxicology and pharmacology for identifying drug metabolites and their effects (Kanamori et al., 2002).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, including those derived from ligands structurally related to 2-(5,5-Dimethyloxolan-3-yl)ethanamine, have shown potential as corrosion inhibitors on mild steel. This suggests that the compound could be investigated for its corrosion inhibition properties, potentially contributing to the development of new materials and coatings for industrial applications (Das et al., 2017).
Identification and Analysis of New Psychoactive Substances
A study on the identification of new psychoactive substances (NPS) highlighted the challenges in detecting thermolabile compounds like NBOH analogs. This research underscores the importance of advanced analytical techniques for identifying and studying the properties of novel psychoactive compounds, suggesting an application area for 2-(5,5-Dimethyloxolan-3-yl)ethanamine hydrochloride in forensic science and toxicology (Lum et al., 2020).
Catalytic Activity in Polymerization Processes
Zinc complexes with ligands structurally similar to 2-(5,5-Dimethyloxolan-3-yl)ethanamine have been utilized in the catalytic activity towards the ring-opening polymerization of lactide, indicating potential applications in the synthesis of biodegradable polymers and plastics (Nayab et al., 2012).
High-Pressure Reactions for Synthetic Applications
The reaction of oxiranes, including those with structural similarities to 2-(5,5-Dimethyloxolan-3-yl)ethanamine, under high pressure, yields valuable thiolane derivatives. This research demonstrates the compound's potential in synthetic organic chemistry, particularly in high-pressure reactions to synthesize novel organic molecules with potential applications in pharmaceuticals and materials science (Taguchi et al., 1988).
Safety and Hazards
Propriétés
IUPAC Name |
2-(5,5-dimethyloxolan-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)5-7(3-4-9)6-10-8;/h7H,3-6,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJUHSCZHUTIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CCN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyloxolan-3-yl)ethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2688772.png)
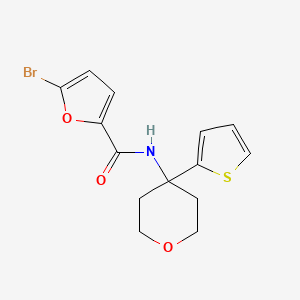
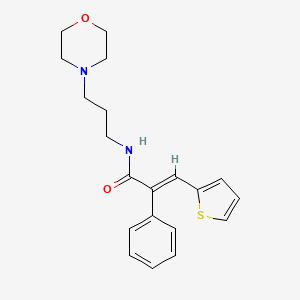
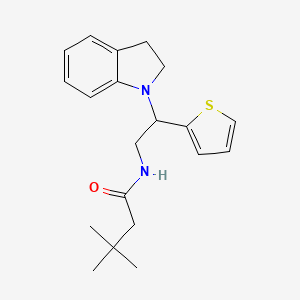
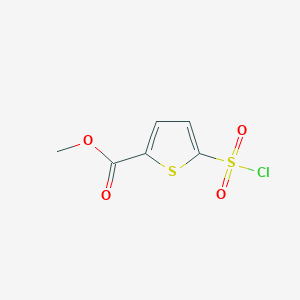
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2688784.png)

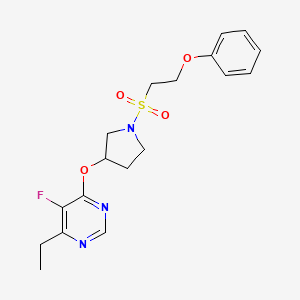
![3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2688787.png)
![1-(2-chloro-6-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2688789.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2688791.png)
![3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2688792.png)
